3-Fluoro-1-oxy-pyridine-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-1-oxidopyridin-1-ium-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O/c7-5-2-1-3-9(10)6(5)4-8/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGCASYXAOVSGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C([N+](=C1)[O-])C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Studies of 3 Fluoro 1 Oxy Pyridine 2 Carbonitrile
Intermolecular Interactions and Solid-State Characteristics
Crystal Packing Motives and Supramolecular Architecture
There is currently no published data available from experimental crystallographic studies (such as X-ray diffraction) or computational predictions regarding the crystal packing and supramolecular architecture of 3-Fluoro-1-oxy-pyridine-2-carbonitrile. Information on intermolecular interactions, such as hydrogen bonding, halogen bonding, or π-π stacking, which dictate the arrangement of molecules in the solid state, remains uninvestigated for this particular compound.
Spectroscopic Property Predictions and Correlations
Vibrational Spectroscopy (e.g., N-O stretch)
No theoretical or experimental vibrational spectroscopy data for this compound has been reported. Consequently, predictions and correlations for its characteristic vibrational modes, including the prominent N-O stretching frequency, are not available. Computational studies, which could provide theoretical infrared (IR) and Raman spectra, have not been published for this compound.
Solvatochromism and its Computational Assessment
The solvatochromic behavior of this compound, which describes the change in its absorption or emission spectra with varying solvent polarity, has not been investigated. There are no available experimental data or computational assessments, such as those employing Time-Dependent Density Functional Theory (TD-DFT), to characterize the nature and extent of its solvatochromism.
Applications As a Synthetic Intermediate and Building Block
Synthesis of Fluorinated Heterocyclic Scaffolds
The creation of fluorinated heterocycles is of paramount importance in drug discovery, as the inclusion of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. acs.org 3-Fluoro-1-oxy-pyridine-2-carbonitrile serves as a key precursor for these valuable molecular frameworks.
The compound is a potent precursor for a variety of substituted pyridines. The fluorine atom at the 3-position, while typically less labile than those at the 2- or 4-positions, can undergo nucleophilic aromatic substitution (SNAr) reactions. acs.orgossila.com The presence of the N-oxide and the adjacent cyano group enhances the electrophilicity of the pyridine (B92270) ring, facilitating the displacement of the fluoride ion by a range of nucleophiles. This allows for the direct introduction of alkoxy, amino, and thioether groups, leading to a diverse library of 3-substituted-2-cyanopyridine N-oxides. Subsequent deoxygenation of the N-oxide provides access to the corresponding functionalized 3-fluoropyridines, which are highly sought-after motifs in pharmaceutical research. acs.org
| Nucleophile Source | Introduced Functional Group | Product Class |
| Alcohols/Alkoxides | -OR (Alkoxy) | 3-Alkoxy-2-cyanopyridine N-oxides |
| Amines (Primary/Secondary) | -NRR' (Amino) | 3-Amino-2-cyanopyridine N-oxides |
| Thiols/Thiolates | -SR (Thioether) | 3-Thio-2-cyanopyridine N-oxides |
This table illustrates the synthesis of functionalized pyridines via nucleophilic substitution on the 3-fluoro-2-cyanopyridine N-oxide scaffold.
Furthermore, synthetic strategies have been developed for the construction of multi-substituted 3-fluoropyridines from various precursors, highlighting the importance of this structural class in chemical synthesis. acs.orgnih.gov
The strategic positioning of the cyano and fluoro groups in this compound provides a gateway to the synthesis of fused heterocyclic systems. Through sequential reactions, where the fluorine is first substituted by a nucleophile containing an additional reactive site, intramolecular cyclization can be induced. For instance, reaction with a bifunctional nucleophile can lead to the formation of rings fused to the pyridine core. The cyano group is an excellent participant in these cyclization reactions, often serving as an electrophilic partner to form five- or six-membered heterocyclic rings, such as thieno[2,3-b]pyridines or furo[2,3-b]pyridines, after initial fluorine displacement.
Precursor in Multistep Organic Synthesis
Beyond the direct synthesis of heterocyclic scaffolds, this compound is a valuable starting material in complex, multi-step synthetic campaigns.
The compound's reactivity allows it to be incorporated into larger, more complex molecules. The fluorine atom can be displaced not just by simple nucleophiles but also by larger molecular fragments, enabling the coupling of the pyridine core to other scaffolds. For its parent analogue, 3-fluoro-2-pyridinecarbonitrile, this has been demonstrated in the synthesis of aggregation-induced emission molecules by linking it to carbazole units. ossila.com This approach is also applied in medicinal chemistry to attach the fluoropyridine moiety to other small molecules, thereby modifying their pharmacological profiles, such as improving binding affinity to biological targets like glutamate receptors. ossila.com The N-oxide functionality adds another dimension, potentially altering solubility and electronic properties or serving as a handle for later-stage modifications.
The true versatility of this compound lies in the chemical potential of its three distinct functional groups, each of which can be selectively transformed.
| Functional Group | Transformation Reaction | Resulting Group |
| 3-Fluoro | Nucleophilic Aromatic Substitution | -OR, -NRR', -SR, etc. |
| 2-Cyano | Hydrolysis | -COOH (Carboxylic Acid), -CONH₂ (Amide) |
| 2-Cyano | Reduction | -CH₂NH₂ (Aminomethyl) |
| 1-Oxy (N-Oxide) | Deoxygenation (e.g., with PCl₃) | Parent Pyridine |
| 1-Oxy (N-Oxide) | Reaction with Boron Reagents | Parent Pyridine |
This interactive data table summarizes the primary transformations for each functional group on the this compound molecule.
This orthogonal reactivity allows chemists to perform a sequence of reactions, modifying one part of the molecule while leaving the others intact. For example, the fluorine can be substituted first, followed by hydrolysis of the nitrile to a carboxylic acid, and finally, deoxygenation of the N-oxide. This stepwise approach is fundamental to the construction of highly elaborate and precisely functionalized target molecules.
Utilization in Bioorthogonal Chemistry
Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. wikipedia.org The unique functionalities of pyridine-based compounds make them attractive for such applications.
The parent compound, 3-fluoro-2-pyridinecarbonitrile, is used as a precursor to synthesize tetrazines by reacting it with hydrazine. ossila.com These resulting tetrazines are key components in bioorthogonal chemistry, participating in rapid and selective inverse-electron-demand Diels-Alder (IEDDA) reactions with strained alkenes or alkynes. escholarship.org This "tetrazine ligation" is widely used for labeling and tracking biomolecules in real-time within a cellular environment. ossila.comescholarship.org
Given this precedent, this compound is a promising precursor for novel tetrazine reagents. The N-oxide group would likely be retained in the resulting tetrazine, potentially increasing its water solubility and altering its electronic properties—features that could be fine-tuned to optimize reaction kinetics and performance in biological media. Additionally, the N-oxide group itself has been explored in bioorthogonal bond-cleavage reactions, reacting with boron reagents in a manner that can be controlled within cells. nih.gov This opens the possibility of designing dual-function probes that can participate in ligation reactions via the tetrazine moiety and be cleaved or activated via the N-oxide.
Radiochemistry and Isotopic Labeling
Synthesis of ¹⁸F-Labeled Analogues
The synthesis of ¹⁸F-labeled analogues using the pyridine N-oxide strategy typically involves a precursor molecule where a good leaving group (e.g., bromo or nitro group) is positioned at the site of desired fluorination. This precursor is then subjected to nucleophilic substitution with cyclotron-produced, no-carrier-added (NCA) [¹⁸F]fluoride.
A notable example that demonstrates this principle is the direct radiofluorination of a pyridine N-oxide to produce a meta-fluorinated pyridine. nih.govresearchgate.net In this approach, a precursor like 3-bromo-4-nitropyridine N-oxide is reacted with [¹⁸F]fluoride. nih.gov The reaction yields the desired [¹⁸F]3-fluoro-4-nitropyridine N-oxide, which can then be chemically modified, for instance, by catalytic hydrogenation to produce other useful compounds like [¹⁸F]3-fluoro-4-aminopyridine. nih.govresearchgate.net The presence of both the N-oxide and a secondary electron-withdrawing group, such as a nitrile or nitro group, is crucial for activating the ring sufficiently for the SNAr reaction to proceed efficiently under the mild and rapid conditions required for radiochemistry. nih.gov
This strategy represents a significant advancement, as previous methods for producing meta-fluorinated pyridines were often inefficient or required complex, multi-step syntheses of precursors like iodonium salts. nih.gov The direct labeling of pyridine N-oxide precursors provides a more straightforward and potentially broadly applicable route to ¹⁸F-labeled pyridine-containing radiopharmaceuticals. nih.govresearchgate.net
Methodologies for Radiochemical Applications
The primary methodology employed for the synthesis of ¹⁸F-labeled pyridine N-oxides is nucleophilic aromatic substitution (SNAr). researchgate.netepa.gov This reaction is facilitated by activating the [¹⁸F]fluoride ion, which is typically produced as an aqueous solution from a cyclotron. The activation is commonly achieved by forming a complex with a phase-transfer catalyst, such as Kryptofix 2.2.2 (K222) in the presence of a potassium salt (e.g., K₂CO₃), or by using tetraalkylammonium salts like tetra-n-butylammonium (TBA) bicarbonate. nih.govresearchgate.net
The process involves:
[¹⁸F]Fluoride Activation: The aqueous [¹⁸F]F⁻ is trapped on an anion-exchange cartridge. It is then eluted with a solution of the phase-transfer catalyst (e.g., K₂CO₃/K222 or TBAHCO₃) into a reaction vessel. The water is removed through azeotropic distillation with acetonitrile.
Nucleophilic Substitution: The dried, activated [¹⁸F]fluoride is reacted with the pyridine N-oxide precursor dissolved in an appropriate aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is heated for a short period to effect the substitution of a leaving group (e.g., -Br, -NO₂) with the [¹⁸F]fluoride.
Purification: The final ¹⁸F-labeled product is purified from the reaction mixture, unreacted [¹⁸F]fluoride, and precursor material, typically using High-Performance Liquid Chromatography (HPLC).
An alternative methodology that has been observed in this context is isotopic exchange (¹⁹F/¹⁸F exchange). nih.gov In this process, the non-radioactive fluoro-compound (containing ¹⁹F) is heated in the presence of activated [¹⁸F]fluoride, leading to the exchange of the ¹⁹F atom for an ¹⁸F atom. This method can be faster and result in higher yields than substitution from a different leaving group. nih.gov However, a significant drawback of isotopic exchange is that the radioactive product cannot be separated from the non-radioactive starting material, resulting in a lower molar activity, which can be a limiting factor for certain in vivo imaging applications. nih.gov
Table 1: Representative Radiosynthesis of an ¹⁸F-Labeled Pyridine N-Oxide Analogue
| Parameter | Details | Reference |
|---|---|---|
| Precursor | 3-bromo-4-nitropyridine N-oxide | nih.gov |
| Radiolabeling Agent | [¹⁸F]TBAF (Tetrabutylammonium fluoride) | nih.gov |
| Reaction Conditions | Room temperature | nih.gov |
| Product | [¹⁸F]3-fluoro-4-nitropyridine N-oxide | nih.gov |
| Radiochemical Yield (RCY) | ~10.4% (average) | nih.gov |
| Alternative Method | ¹⁹F/¹⁸F Isotopic Exchange (faster, higher yield) | nih.gov |
Future Directions and Emerging Research Avenues
Novel Catalytic Systems for Synthesis and Transformation
The development of sophisticated catalytic systems is paramount for unlocking the full synthetic potential of 3-Fluoro-1-oxy-pyridine-2-carbonitrile. Future research is anticipated to move beyond traditional synthetic methods toward more efficient and selective catalytic transformations.
A significant emerging area is the use of pyridine (B92270) N-oxides in photoredox catalysis . Recent studies have demonstrated that pyridine N-oxides can serve as precursors for oxygen-centered radicals under visible light irradiation, acting as highly effective hydrogen atom transfer (HAT) agents. acs.orgnih.gov This capability allows for the functionalization of unactivated C(sp³)–H bonds, a challenging yet highly valuable transformation in organic synthesis. acs.orgacs.org Future work will likely adapt these principles to this compound, using the N-oxide moiety not just as a structural component but as a catalytic handle to initiate radical-mediated reactions, enabling alkylation, amination, and cyanation at remote positions in other molecules. acs.org The reactivity and selectivity of these HAT catalysts can be finely tuned through simple structural modifications of the pyridine ring. acs.orgchemrxiv.org
Furthermore, metal-catalyzed reactions that functionalize the pyridine ring itself are a continuing avenue of exploration. The N-oxide group can direct metallation to specific positions or be used as a traceless activating group that is removed after subsequent transformations, such as halogenation or cyanation. researchgate.netscripps.edu The development of catalysts that can selectively perform C-H functionalization on the fluorinated pyridine core while preserving the N-oxide will be a key objective.
Advanced Computational Approaches for Predictive Chemistry
Computational chemistry is poised to play a crucial role in accelerating research into fluorinated heterocycles like this compound. google.comresearchgate.net Advanced theoretical models can provide deep insights into the molecule's electronic structure, stability, and reactivity, thereby guiding experimental design and reducing trial-and-error synthesis.
Density Functional Theory (DFT) and other quantum mechanical methods will be employed to predict key molecular properties. researchgate.net For instance, calculations can determine the N-O bond dissociation enthalpy, which is critical for understanding the compound's behavior as an oxidant or in radical-generating reactions. mdpi.comthieme-connect.denih.gov Computational studies can also model the molecule's dipole moment and map its electrostatic potential, predicting the most likely sites for electrophilic and nucleophilic attack. sapub.orgyoutube.com This predictive power is invaluable for designing selective functionalization reactions.
Another key application will be the theoretical prediction of NMR spectra (¹H, ¹³C, and ¹⁹F). mdpi.com For complex fluorinated molecules, accurately assigning spectral data can be challenging. High-level computational methods, such as the gauge-including atomic orbital (GIAO) approach, can generate theoretical spectra that aid in structure verification and conformational analysis. mdpi.combeilstein-journals.org These predictive models will help researchers understand how the interplay between the fluorine atom and the N-oxide affects the molecule's conformation and reactivity. beilstein-journals.orgresearchgate.net
Expansion of Scope in Complex Molecule Synthesis
Fluorinated pyridines are recognized as privileged scaffolds in medicinal chemistry due to their unique biological properties. ossila.comacs.org this compound serves as a versatile building block with multiple reactive sites, enabling its incorporation into a wide range of complex, high-value molecules.
Future research will focus on leveraging the unique reactivity imparted by the N-oxide group for late-stage functionalization . The N-oxide can activate the pyridine ring for substitutions that are difficult to achieve on the parent heterocycle. mdpi.com For example, it facilitates reactions at the C2 and C6 positions, allowing for the introduction of various functional groups. After serving its purpose as an activating or directing group, the N-oxide can be readily removed (deoxygenated) to yield the corresponding pyridine derivative. This strategy dramatically expands the synthetic toolbox for creating diverse molecular libraries for drug discovery.
The compound is also a precursor for creating novel materials. The fluorinated pyridine carbonitrile structure can be attached to chromophores to synthesize molecules for applications in materials science, such as aggregation-induced emission materials or phosphorescent dyes. ossila.com The N-oxide functionality could be further derivatized, for instance, by forming complexes with Lewis acids like boron trifluoride, to create novel fluorescent materials with unique photophysical properties. nih.gov
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry represents a major advancement in chemical manufacturing, offering enhanced safety, efficiency, and scalability. The synthesis and transformation of this compound are well-suited for this modern approach.
N-oxidation reactions can be highly exothermic, posing safety risks in large-scale batch reactors. Flow chemistry mitigates these risks by using microreactors with high surface-area-to-volume ratios, allowing for superior temperature control and minimizing the volume of hazardous material present at any given time. Similarly, fluorination reactions can employ hazardous reagents, which are handled more safely in a closed, continuous system. thieme-connect.de
Integrating the synthesis of this compound into an automated flow platform would enable rapid reaction optimization and the production of derivatives for structure-activity relationship (SAR) studies. By systematically varying reaction parameters such as temperature, residence time, and reagent stoichiometry, optimal conditions can be identified quickly. This automated approach accelerates the discovery and development of new pharmaceuticals and materials derived from the this compound scaffold.
Development of Sustainable Synthetic Strategies
Modern synthetic chemistry places a strong emphasis on sustainability and green principles. Future research on this compound will increasingly focus on developing environmentally benign synthetic routes.
This includes the use of energy-efficient catalytic methods , such as the visible-light-driven photoredox catalysis mentioned previously, which operates under mild conditions. chemrxiv.org Another avenue is the development of metal-free synthetic protocols to avoid the cost and toxicity associated with heavy metal catalysts. For example, metal-free cascade reactions have been successfully used to construct related 3-cyano-2-pyridone structures. mdpi.com
Strategies will also focus on improving atom economy by designing reactions that incorporate a majority of the atoms from the reactants into the final product, minimizing waste. The use of greener solvents and reagents, such as hydrogen peroxide for N-oxidation instead of more hazardous peroxy acids, will be prioritized. nih.gov The integration with flow chemistry further supports sustainability by reducing solvent usage and energy consumption compared to large-scale batch processes.
Data Tables
Table 1: Summary of Emerging Research Avenues and Methodologies
| Research Avenue | Methodology / Approach | Anticipated Advantages |
|---|---|---|
| Novel Catalysis | Photoredox-mediated Hydrogen Atom Transfer (HAT) | C-H functionalization under mild conditions; high selectivity. acs.org |
| Metal-free cascade reactions | Avoids toxic and expensive metal catalysts; improves sustainability. mdpi.com | |
| Predictive Chemistry | Density Functional Theory (DFT) Calculations | Predicts reactivity, stability, and reaction mechanisms, guiding experimental work. researchgate.netmdpi.com |
| GIAO NMR Prediction | Aids in structural verification and conformational analysis of complex fluorinated molecules. mdpi.com | |
| Process Chemistry | Continuous Flow Synthesis | Enhanced safety for hazardous reactions (e.g., N-oxidation); improved scalability and control. thieme-connect.de |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
